Anhydride succinique-2,2,3,3-d4

Vue d'ensemble

Description

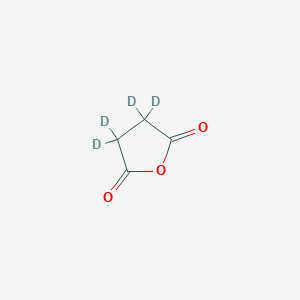

Succinic anhydride-2,2,3,3-d4 is a deuterated form of succinic anhydride, where the hydrogen atoms at positions 2, 2, 3, and 3 are replaced with deuterium. This compound has the molecular formula C4D4O3 and a molecular weight of 104.10 g/mol . It is commonly used in various scientific research applications due to its unique isotopic properties.

Applications De Recherche Scientifique

Succinic anhydride-2,2,3,3-d4 is widely used in scientific research due to its isotopic labeling properties. It is particularly useful in the following fields:

Mécanisme D'action

Target of Action

Succinic anhydride-2,2,3,3-d4, also known as succinic-d4 anhydride, is a derivative of succinic acid, which is an essential component of the Krebs or citric acid cycle . .

Mode of Action

The general mechanism of anhydride reactions, including succinic anhydride-2,2,3,3-d4, involves two steps :

Biochemical Pathways

Succinic anhydride-2,2,3,3-d4 is likely involved in the same biochemical pathways as succinic acid. Succinate, the ionized form of succinic acid, is a key intermediate in the citric acid cycle, a central metabolic pathway in all aerobic organisms . .

Result of Action

It’s worth noting that the parent compound, succinic acid, plays a vital role in energy production in cells via the citric acid cycle .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of succinic anhydride-2,2,3,3-d4. For instance, the production of succinic anhydride from renewable biomass has been studied, highlighting the potential for sustainable and environmentally friendly production methods . .

Analyse Biochimique

Biochemical Properties

Succinic anhydride-2,2,3,3-d4 interacts with various enzymes and proteins. For instance, it has been used to modify α-amylase, resulting in increased stability of the enzyme . Similarly, laccase has been modified with succinic anhydride to form hybrid nanoflowers, which showed enhanced activity and tolerance to pH and high temperature .

Cellular Effects

Succinic anhydride, a similar compound, has been shown to activate NRF2 signaling, a key pathway involved in cellular response to oxidative stress .

Molecular Mechanism

Anhydrides like succinic anhydride generally react with nucleophiles, leading to the formation of carboxylic acids and the removal of the leaving group .

Temporal Effects in Laboratory Settings

Succinic anhydride-modified enzymes like α-amylase and laccase have shown increased stability over time .

Metabolic Pathways

Succinic anhydride-2,2,3,3-d4 is likely involved in similar metabolic pathways as succinic acid, a key intermediate of the tricarboxylic acid (TCA) cycle . Succinic acid is involved in energy production in cells and interacts with various enzymes in the process .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Succinic anhydride-2,2,3,3-d4 can be synthesized by the dehydration of deuterated succinic acid. The dehydration process can be facilitated using reagents such as acetyl chloride or phosphoryl chloride . The reaction typically occurs under controlled conditions to ensure the complete conversion of succinic acid to succinic anhydride-2,2,3,3-d4.

Industrial Production Methods

Industrial production of succinic anhydride-2,2,3,3-d4 involves catalytic hydrogenation of maleic anhydride in the presence of deuterium gas. This method ensures high isotopic purity and yields .

Analyse Des Réactions Chimiques

Types of Reactions

Succinic anhydride-2,2,3,3-d4 undergoes various chemical reactions, including hydrolysis, esterification, and acylation.

Hydrolysis: Succinic anhydride-2,2,3,3-d4 readily hydrolyzes to form deuterated succinic acid in the presence of water.

Esterification: It reacts with alcohols to form monoesters, such as deuterated succinic acid monoesters.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions.

Esterification: Alcohols and acid catalysts.

Acylation: Aromatic compounds and Lewis acids such as aluminum chloride.

Major Products Formed

Hydrolysis: Deuterated succinic acid.

Esterification: Deuterated succinic acid monoesters.

Acylation: Aromatic compounds with succinyl groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

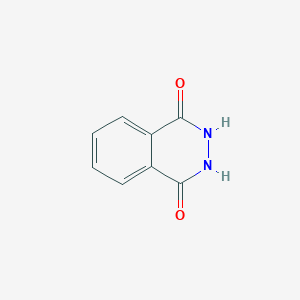

Succinic anhydride: The non-deuterated form of succinic anhydride with similar chemical properties but without isotopic labeling.

Phthalic anhydride-d4: Another deuterated anhydride used in similar applications but with a different chemical structure.

Maleic anhydride: An anhydride with a similar reactivity profile but different structural and isotopic properties.

Uniqueness

Succinic anhydride-2,2,3,3-d4 is unique due to its deuterium labeling, which makes it an invaluable tool in isotopic studies. The presence of deuterium atoms allows for precise tracking and analysis in various scientific applications, distinguishing it from its non-deuterated counterparts .

Propriétés

IUPAC Name |

3,3,4,4-tetradeuteriooxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINCXYDBBGOEEQ-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)OC(=O)C1([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514615 | |

| Record name | (~2~H_4_)Oxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14341-86-7 | |

| Record name | (~2~H_4_)Oxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14341-86-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

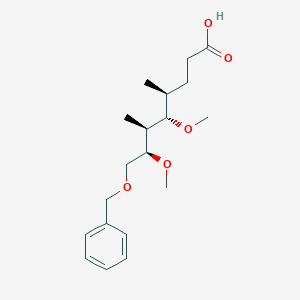

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)